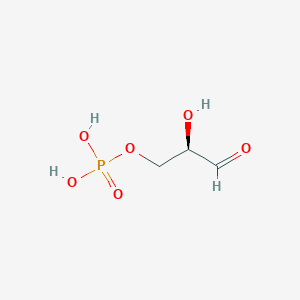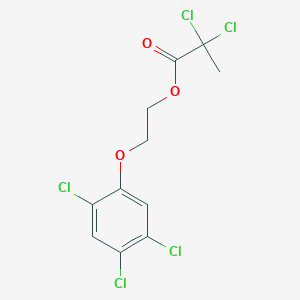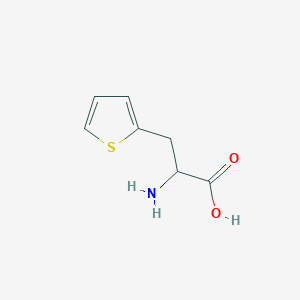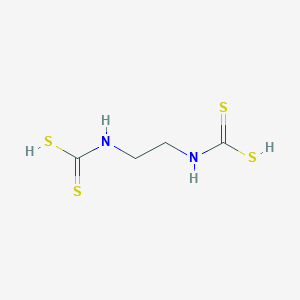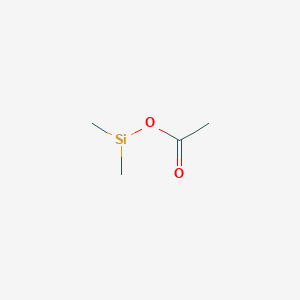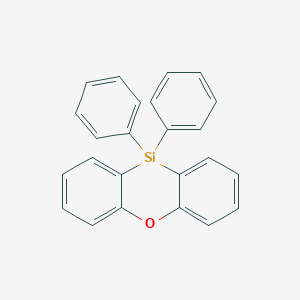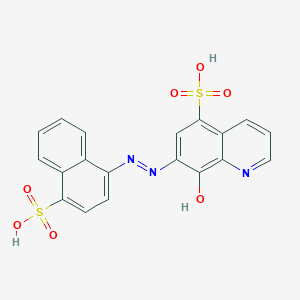
Phenyldimethylacetoxysilane
Übersicht
Beschreibung
Phenyldimethylacetoxysilane is a useful research compound. Its molecular formula is C10H14O2Si and its molecular weight is 194.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polydimethylsiloxane (PDMS) Surface Engineering for Cell Adhesion
- Application : Enhancing biocompatibility of PDMS-based microfluidic devices for long-term cell analysis in mechanobiology and microfluidic chips through surface engineering using polydopamine.
- Significance : Overcomes the limitations of PDMS's hydrophobicity, facilitating stable cell adhesion and proliferation.
- Research Details : Surface modifications of PDMS showed changes in wettability and presence of functional groups beneficial for bone marrow stromal cell culture stability (Chuah et al., 2015).
Synthesis and Application of Phen-Based Periodic Mesoporous Organosilica
- Application : Use in cobalt-catalyzed alkyne hydrosilylation, demonstrating the utility of Phen-based organosilica in catalysis.
- Significance : Broadens the scope of organosilica applications in chemical synthesis and catalysis.
- Research Details : 1,10-Phenanthroline-based organosilica synthesized and used effectively in catalytic reactions (Lin et al., 2023).
Thermally Stable Transparent Sol-Gel Based Siloxane Hybrid Material
- Application : Development of materials with high refractive index and thermal stability for LED encapsulation.
- Significance : Provides a solution for high-performance LED materials that resist yellowing and degradation at high temperatures.
- Research Details : Creation of a phenyl hybrimer with significant optical and thermal properties for LED technology (Kim et al., 2010).
Biomedical Applications of PDMS
- Application : Utilization in various biomedical devices due to its biocompatibility and similar biomechanical behavior to biological tissues.
- Significance : Enables advances in microfluidic circuits, optical systems, and other biomedical applications.
- Research Details : Review of PDMS's applications and the need for further research to understand its mechanical behavior and applicability (Victor et al., 2019).
Synthesis of Dodecaphenyl Cage Silsesquioxanes
- Application : Creation of cage silsesquioxanes with improved yield and insights into their synthesis mechanism.
- Significance : Offers a more efficient method for producing complex silsesquioxane structures, relevant in materials science.
- Research Details : Methodology for synthesizing cage dodecaphenylsilsesquioxane with over 95% yield, providing a deeper understanding of the synthetic pathway (Lee et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
[dimethyl(phenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-9(11)12-13(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVICWGPAZOCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884995 | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-60-4 | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxydimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





